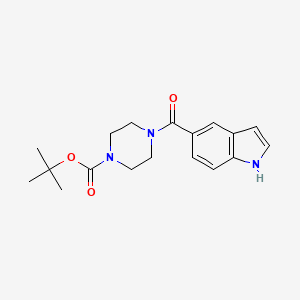![molecular formula C13H16N2S B8751607 2-[(piperidin-3-yl)methyl]-1,3-benzothiazole](/img/structure/B8751607.png)
2-[(piperidin-3-yl)methyl]-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(piperidin-3-yl)methyl]-1,3-benzothiazole is a chemical compound that features a piperidine ring attached to a benzothiazole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both piperidine and benzothiazole rings in its structure makes it a versatile molecule for synthetic and pharmacological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(piperidin-3-yl)methyl]-1,3-benzothiazole typically involves the coupling of a piperidine derivative with a benzothiazole precursor. One common method includes the reaction of 2-amino benzothiazole with a piperidine derivative under suitable conditions. For instance, the reaction can be carried out by treating 2-amino benzothiazole with 1-(2-chloroethyl)piperidine hydrochloride in the presence of a base such as potassium carbonate . The reaction is usually conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography would be employed to achieve high-quality products.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(piperidin-3-yl)methyl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert certain functional groups into their reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups into the molecule.
Applications De Recherche Scientifique
2-[(piperidin-3-yl)methyl]-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The compound’s ability to interact with biological targets makes it a candidate for drug development.
Medicine: Explored for its pharmacological effects, particularly in the development of new therapeutic agents. Its structure-activity relationship is studied to design more potent and selective drugs.
Industry: Utilized in the development of materials with specific properties, such as polymers and dyes. Its chemical stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 2-[(piperidin-3-yl)methyl]-1,3-benzothiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its mechanism of action depend on the specific biological context and the targets it interacts with .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of 2-[(piperidin-3-yl)methyl]-1,3-benzothiazole, known for its antimicrobial properties.
Piperidine: A simple heterocyclic amine that serves as a building block for various pharmaceuticals.
Benzothiazole: A heterocyclic compound with applications in the synthesis of dyes, drugs, and other chemicals.
Uniqueness
This compound is unique due to the combination of piperidine and benzothiazole rings in its structure. This dual functionality allows for diverse chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C13H16N2S |
|---|---|
Poids moléculaire |
232.35 g/mol |
Nom IUPAC |
2-(piperidin-3-ylmethyl)-1,3-benzothiazole |
InChI |
InChI=1S/C13H16N2S/c1-2-6-12-11(5-1)15-13(16-12)8-10-4-3-7-14-9-10/h1-2,5-6,10,14H,3-4,7-9H2 |
Clé InChI |
KIRWOLSOCHDART-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CNC1)CC2=NC3=CC=CC=C3S2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1,2-Propanediamine, 2-methyl-N1-tricyclo[3.3.1.13,7]dec-2-yl-](/img/structure/B8751579.png)


![4-[(2-Naphthalenylsulfonyl)amino]-1-piperidinecarboxylic acid, ethyl ester](/img/structure/B8751615.png)

